molecular formula C14H14Cl2N2O B2356006 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1267321-20-9

4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride

Cat. No.: B2356006
CAS No.: 1267321-20-9
M. Wt: 297.18
InChI Key: ZGNLMMYHWDEALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties that make it suitable for various fields such as drug development, biological studies, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-chlorophenol with benzyl chloride to form 4-(chlorophenoxy)methylbenzene. This intermediate is then reacted with cyanamide under acidic conditions to yield the desired carboximidamide hydrochloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

  • 4-[(4-Bromophenoxy)methyl]benzene-1-carboximidamide hydrochloride
  • 4-[(4-Fluorophenoxy)methyl]benzene-1-carboximidamide hydrochloride
  • 4-[(4-Methylphenoxy)methyl]benzene-1-carboximidamide hydrochloride

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O.ClH/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLMMYHWDEALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.